molecular formula C17H11ClN2O2S B1213041 Tilomisole CAS No. 58433-11-7

Tilomisole

Cat. No. B1213041
CAS RN: 58433-11-7
M. Wt: 342.8 g/mol
InChI Key: PUYFLGQZLHVTHX-UHFFFAOYSA-N
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Description

Tilomisole, also known as Tilomisole, is a useful research compound. Its molecular formula is C17H11ClN2O2S and its molecular weight is 342.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tilomisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tilomisole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

58433-11-7

Product Name

Tilomisole

Molecular Formula

C17H11ClN2O2S

Molecular Weight

342.8 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)-[1,3]thiazolo[3,2-a]benzimidazol-2-yl]acetic acid

InChI

InChI=1S/C17H11ClN2O2S/c18-11-7-5-10(6-8-11)16-14(9-15(21)22)23-17-19-12-3-1-2-4-13(12)20(16)17/h1-8H,9H2,(H,21,22)

InChI Key

PUYFLGQZLHVTHX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3N2C(=C(S3)CC(=O)O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=C(S3)CC(=O)O)C4=CC=C(C=C4)Cl

Other CAS RN

58433-11-7

synonyms

3-(p-chlorophenyl)thiazolo(3,2-a)benzimidazole-2-acetic acid
NSC 310633
tilomisole
Wy 18251
Wy-18,251
Wy-18251

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-(p-Chlorophenyl)-2,3-dihydro-3-hydroxy-thiazolo[3,2-a]-benzimidazole-2-acetic acid, (5.0 g.) is suspended in a solution of 100 ml. of a 6N NCl and 200 ml. of dioxane. The mixture is heated at reflux for 18 hours. The solution is concentrated in vacuo to 50 ml. To the concentrate is added 200 ml. of water, and sufficient 4N NaOH solution to dissolve all the solids. The alkaline solution is made acidic with acetic acid. The solid is collected, washed well with water and airdried. The crude material is recrystallized from dimethoxyethane. The product (2.0 g.) melts at 242°-243° C.
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Synthesis routes and methods II

Procedure details

A mixture of 100 g of 3-(p-Chlorophenyl)-2,3,-dihydro-3-hydroxythiazolo[3,2-a]benzimidazol-2-acetic acid, hydrobromide and 200 ml of methanesulfonic acid was stirred overnight in a 500 ml round bottom flask. Thin layer chromatography on silica plates (solvent ethyl acetate/acetic acid) indicated rapid formation of an intermediate. After 20 hours at room temperature thin layer chromatography (silica plates, ethyl) acetate/acetic acid) showed the presence of a single component. The mixture was poured into water and the resulting crystals removed by filtration. The crystalline product was suspended in 5 volumes of hot water for 1/2 hour, filtered and the procedure repeated. After a final aqueous wash the material was dried in vacuo to yield the title compound (75 g, 91%) m.p. 242°-3° C.
Name
3-(p-Chlorophenyl)-2,3,-dihydro-3-hydroxythiazolo[3,2-a]benzimidazol-2-acetic acid, hydrobromide
Quantity
100 g
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reactant
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200 mL
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reactant
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ethyl acetate acetic acid
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acetate acetic acid
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Yield
91%

Synthesis routes and methods III

Procedure details

A mixture of 100 g of 3-(p-Chlorophenyl)-2,3,-dihydro-3-hydroxythiazolo[3,2-a]benzimidazol-2-acetic acid, hydrobromide and 200 ml of methanesulphonic acid was stirred overnight in a 500 ml round bottom flask. Thin layer chromatography on silica plates (solvent ethyl acetate/acetic acid) indicated rapid formation of an intermediate. After 20 hours at room temperature thin layer chromatography (silica plates, ethyl acetate/acetic acid) showed the presence of a single component. The mixture was poured into water and the resulting crystals removed by filtration. The crystalline product was suspended in 5 volumes of hot water for 1/2 hour, filtered and the procedure repeated. After a final aqueous wash the material was dried in vacuo to yield the title compound (75 g, 91%) m.p. 242°-3° C.
Name
3-(p-Chlorophenyl)-2,3,-dihydro-3-hydroxythiazolo[3,2-a]benzimidazol-2-acetic acid, hydrobromide
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
ethyl acetate acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl acetate acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
91%

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